molecular formula C13H26N4O3 B14652525 L-Alanyl-L-alanyl-N-butyl-L-alaninamide CAS No. 50722-49-1

L-Alanyl-L-alanyl-N-butyl-L-alaninamide

Cat. No.: B14652525
CAS No.: 50722-49-1
M. Wt: 286.37 g/mol
InChI Key: ZRWPSAWKLUSHKD-GUBZILKMSA-N
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Description

L-Alanyl-L-alanyl-N-butyl-L-alaninamide is an organic compound belonging to the class of dipeptides. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is characterized by its unique structure, which includes a butyl group attached to the alaninamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-N-butyl-L-alaninamide typically involves the coupling of L-alanine derivatives. The process often employs protecting groups such as tert-butyloxycarbonyl (Boc) to protect the amino groups during the reaction. The general steps include:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: L-Alanyl-L-alanyl-N-butyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction may produce amine derivatives .

Scientific Research Applications

L-Alanyl-L-alanyl-N-butyl-L-alaninamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N-butyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

  • N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide
  • N-Acetylglycyl-L-alaninamide
  • N-Acetyl-L-alanyl-L-alaninamide

Comparison: L-Alanyl-L-alanyl-N-butyl-L-alaninamide is unique due to the presence of the butyl group, which can influence its chemical properties and interactions. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles .

Properties

CAS No.

50722-49-1

Molecular Formula

C13H26N4O3

Molecular Weight

286.37 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C13H26N4O3/c1-5-6-7-15-12(19)9(3)17-13(20)10(4)16-11(18)8(2)14/h8-10H,5-7,14H2,1-4H3,(H,15,19)(H,16,18)(H,17,20)/t8-,9-,10-/m0/s1

InChI Key

ZRWPSAWKLUSHKD-GUBZILKMSA-N

Isomeric SMILES

CCCCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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